Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate
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Overview
Description
Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-furylcarboxaldehyde in the presence of a base, followed by the addition of 3-nitrobenzaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various esters or acids depending on the substituent.
Scientific Research Applications
Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. These interactions can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:
Ethyl 3-(5-nitro-2-furyl)-2-propenoate: Similar in having a furan and nitrophenyl group but differs in the overall structure.
N-(4-ethoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide: Shares the nitrophenyl and furan groups but has a different functional group and structure.
4-(3-(5-(3-nitrophenyl)-2-furyl)propionyl)morpholine: Contains the nitrophenyl and furan groups but is structurally distinct.
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-6-(3-nitrophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-2-25-19(22)18-15(12-5-3-6-14(9-12)20(23)24)10-13(11-16(18)21)17-7-4-8-26-17/h3-9,11,15,18H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEMEAPCAVIKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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